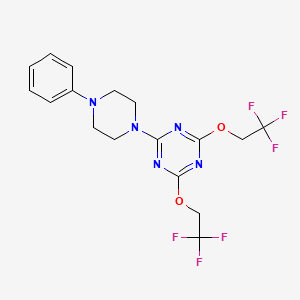
6-Bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of bromine, nitro, and oxo functional groups attached to a benzoxathiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of the brominated intermediate is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted benzoxathiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution of the bromine atom can produce a wide range of substituted compounds.
Scientific Research Applications
6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE involves its interaction with molecular targets and pathways in biological systems. The nitro and bromine groups play a crucial role in its reactivity and interaction with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-CHLORO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE: Contains a chlorine atom instead of bromine, leading to different chemical properties.
6-BROMO-4-AMINO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE:
Uniqueness
6-BROMO-4-NITRO-2-OXO-2H-1,3-BENZOXATHIOL-5-YL METHYL CARBONATE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C9H4BrNO7S |
|---|---|
Molecular Weight |
350.10 g/mol |
IUPAC Name |
(6-bromo-4-nitro-2-oxo-1,3-benzoxathiol-5-yl) methyl carbonate |
InChI |
InChI=1S/C9H4BrNO7S/c1-16-8(12)18-6-3(10)2-4-7(5(6)11(14)15)19-9(13)17-4/h2H,1H3 |
InChI Key |
IXXNRWWJTJCLIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=C2C(=C1[N+](=O)[O-])SC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533690.png)
![N-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11533712.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B11533720.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11533722.png)
![2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533732.png)
![3,4-Dimethylphenyl 4'-[(4-methylphenyl)sulfonyl]biphenyl-4-sulfonate](/img/structure/B11533738.png)
![ethyl [4-({(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}amino)phenyl]acetate](/img/structure/B11533746.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(dimethylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11533751.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B11533765.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11533793.png)
![4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11533796.png)
![N,N'-bis[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzene-1,4-diamine](/img/structure/B11533801.png)
